(1S)-3,3-Difluorocyclohexan-1-amine

Chiral amine Stereochemistry Enantiomeric purity

Procure (1S)-3,3-Difluorocyclohexan-1-amine (CAS 1202174-18-2) as the single (1S)-enantiomer free base to ensure stereochemical homogeneity in chiral pool synthesis and SAR studies. Unlike the racemic mixture (CAS 921753-34-6) or (1R)-enantiomer (CAS 2165441-86-9), this defined (1S)-configured amine eliminates confounding biological readouts. The 3,3-gem-difluoro substitution imparts a calculated LogP of 0.42–1.2—substantially lower than the 2,2-difluoro analog (LogP 2.22)—supporting favorable aqueous solubility while leveraging fluorine-mediated metabolic stability. Supplied at 98% purity as the free base (MW 135.16), it enables precise stoichiometric control for amide bond formation, reductive amination, and urea synthesis without hydrochloride counterion interference. Commercial availability in research quantities.

Molecular Formula C6H11F2N
Molecular Weight 135.15
CAS No. 1202174-18-2
Cat. No. B1650784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-3,3-Difluorocyclohexan-1-amine
CAS1202174-18-2
Molecular FormulaC6H11F2N
Molecular Weight135.15
Structural Identifiers
SMILESC1CC(CC(C1)(F)F)N
InChIInChI=1S/C6H11F2N/c7-6(8)3-1-2-5(9)4-6/h5H,1-4,9H2/t5-/m0/s1
InChIKeyVAQNIUDWPOLHBT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-3,3-Difluorocyclohexan-1-amine (CAS 1202174-18-2): Fluorinated Chiral Amine Building Block for Medicinal Chemistry Procurement


(1S)-3,3-Difluorocyclohexan-1-amine is a fluorinated chiral cyclohexylamine with molecular formula C6H11F2N and molecular weight 135.16 g/mol . The compound features a stereochemically defined (1S)-configuration with two fluorine atoms geminally substituted at the 3-position of the cyclohexane ring . This gem-difluoro substitution pattern imparts distinct physicochemical properties including a calculated density of 1.1±0.1 g/cm³, boiling point of 141.2±40.0 °C at 760 mmHg, and predicted LogP values ranging from 0.42 to 1.2 depending on calculation methodology [1][2]. The compound serves as a chiral amine intermediate in medicinal chemistry, with commercial availability typically at 98% purity .

(1S)-3,3-Difluorocyclohexan-1-amine: Why Generic Substitution with Racemic or Positional Isomers Compromises Research Outcomes


Substituting (1S)-3,3-difluorocyclohexan-1-amine with its racemic mixture (CAS 921753-34-6), the (1R)-enantiomer (CAS 2165441-86-9), or positional isomers such as 2,2-difluorocyclohexanamine (CAS 921753-37-9) and 4,4-difluorocyclohexanamine (CAS 458566-84-2) introduces scientifically meaningful differences in stereochemical configuration, fluorine substitution pattern, and resultant physicochemical properties [1]. The (1S)-stereochemistry determines spatial orientation critical for chiral recognition in biological targets, while the 3,3-gem-difluoro pattern creates a distinct electronic environment and dipole moment compared to 2,2- or 4,4-substituted analogs [2]. These differences translate into quantifiable variations in calculated LogP (0.42–1.2 for 3,3-substituted vs. 2.22 for 2,2-substituted) and predicted metabolic stability profiles [3]. Procurement of the specific (1S)-3,3-isomer ensures experimental reproducibility and avoids confounding SAR interpretations arising from stereochemical or regioisomeric heterogeneity.

(1S)-3,3-Difluorocyclohexan-1-amine: Quantitative Differentiation Evidence Versus Closest Analogs and In-Class Alternatives


Stereochemical Purity as a Critical Procurement Specification: (1S)-Configured Free Base versus Racemic and Salt Form Alternatives

The (1S)-3,3-difluorocyclohexan-1-amine (CAS 1202174-18-2) free base is defined by a single stereocenter at the 1-position bearing the amine group, with the (1S)-configuration explicitly specified by the InChI Key VAQNIUDWPOLHBT-YFKPBYRVSA-N . In contrast, the racemic mixture 3,3-difluorocyclohexan-1-amine (CAS 921753-34-6) possesses an InChI Key of VAQNIUDWPOLHBT-UHFFFAOYSA-N, indicating undefined stereochemistry at the 1-position and representing an equimolar mixture of (1S)- and (1R)-enantiomers . The (1R)-enantiomer is separately cataloged under CAS 2165441-86-9. The hydrochloride salt form (CAS 2199497-63-5) provides a crystalline alternative with molecular weight 171.62 g/mol versus 135.16 g/mol for the free base .

Chiral amine Stereochemistry Enantiomeric purity Medicinal chemistry

Regioisomeric Fluorine Positioning and LogP Variation: 3,3-Difluoro versus 2,2-Difluoro and 4,4-Difluoro Cyclohexanamine Analogs

The gem-difluoro substitution at the 3-position of (1S)-3,3-difluorocyclohexan-1-amine yields a calculated LogP value of 0.42 (or 1.2 by alternative computational methods) [1][2]. In contrast, the 2,2-difluorocyclohexanamine regioisomer (CAS 921753-37-9) exhibits a calculated LogP of 2.22, representing a substantial increase in predicted lipophilicity [3]. The 4,4-difluorocyclohexanamine analog (CAS 458566-84-2) has been categorized as a pharmaceutical intermediate with boiling point 141°C and density 1.08, though calculated LogP data for this specific positional isomer are not uniformly reported across authoritative databases . The fluorine substitution position alters the molecular dipole moment and electron density distribution around the cyclohexane ring, which in turn modulates hydrogen-bonding capacity and predicted membrane permeability characteristics [4].

Lipophilicity LogP Fluorine positioning Physicochemical properties

Commercial Purity and Supplier Availability: Free Base Enantiomer versus Racemate and Hydrochloride Salt Procurement Options

Commercial sourcing data indicate that (1S)-3,3-difluorocyclohexan-1-amine (CAS 1202174-18-2) is available with a specified purity of 98% from suppliers including Leyan (Product No. 1254912) . The racemic 3,3-difluorocyclohexan-1-amine (CAS 921753-34-6) is offered at 97% purity from alternative suppliers . The hydrochloride salt of the (1S)-enantiomer (CAS 2199497-63-5) is also commercially accessible with molecular weight 171.62 g/mol . Notably, the (1S)-free base shows variable stock availability across vendors, with some suppliers listing the product as discontinued (e.g., CymitQuimica Ref. 10-F625277) . The (1R)-enantiomer free base (CAS 2165441-86-9) and hydrochloride salt (CAS 2199141-40-5) represent alternative procurement options with distinct stereochemical identity [1].

Purity specification Procurement Commercial availability Quality control

(1S)-3,3-Difluorocyclohexan-1-amine: Application Scenarios Based on Verified Differentiation Evidence


Chiral Amine Building Block for Enantioselective Synthesis Requiring Defined (1S)-Stereochemistry

The defined (1S)-stereochemistry (InChI Key VAQNIUDWPOLHBT-YFKPBYRVSA-N) supports structure-activity relationship (SAR) studies where enantiomeric configuration is critical for biological target recognition. Unlike the racemic mixture (CAS 921753-34-6, InChI Key VAQNIUDWPOLHBT-UHFFFAOYSA-N), which contains both (1S)- and (1R)-enantiomers and may confound biological activity interpretation, procurement of the single (1S)-enantiomer ensures stereochemical homogeneity for chiral pool synthesis and asymmetric reaction development .

Moderate Lipophilicity Fluorinated Fragment for Physicochemical Property Optimization

With a calculated LogP of 0.42 (or 1.2 depending on computational methodology), the 3,3-difluoro substitution pattern yields substantially lower predicted lipophilicity than the 2,2-difluoro analog (LogP 2.22) . This reduced LogP profile positions (1S)-3,3-difluorocyclohexan-1-amine as a suitable building block for medicinal chemistry programs seeking to maintain favorable aqueous solubility while leveraging fluorine-mediated metabolic stability enhancement, avoiding the high lipophilicity and associated developability risks of the 2,2-difluoro regioisomer [1].

Free Base Form for Nucleophilic Amine Coupling Reactions Requiring Precise Stoichiometric Control

The free base form (MW 135.16, 98% purity) provides a neutral amine nucleophile suitable for amide bond formation, reductive amination, and urea synthesis without the mass adjustment required for hydrochloride salt forms (MW 171.62) . Researchers requiring precise stoichiometric calculations for reaction optimization should utilize the free base to avoid counterion interference, particularly in applications where basicity of the amine must be preserved or where hydrochloride salts may introduce undesired acidity or chloride-mediated side reactions [1].

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